3-Amino-5-(naphthalen-2-YL)benzoic acid
Overview
Description
3-Amino-5-(naphthalen-2-yl)benzoic acid is an organic compound that features both an amino group and a naphthyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(naphthalen-2-yl)benzoic acid typically involves the reaction of 3,5-diaminobenzoic acid with 2-naphthaldehyde under specific conditions. One common method includes the Michael addition reaction, where 2,3-dichloronaphthalene-1,4-dione reacts with 3,5-diaminobenzoic acid . The reaction is usually carried out in a suitable solvent such as ethanol, under reflux conditions, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(naphthalen-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-Amino-5-(naphthalen-2-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism by which 3-Amino-5-(naphthalen-2-yl)benzoic acid exerts its effects involves interactions with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to cell signaling and metabolism. The naphthyl group can enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: This compound features a trifluoromethyl group instead of a naphthyl group, which can significantly alter its chemical properties and biological activities.
3-Amino-5-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzoic acid:
Uniqueness
3-Amino-5-(naphthalen-2-yl)benzoic acid is unique due to the presence of both an amino group and a naphthyl group, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-amino-5-naphthalen-2-ylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,18H2,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQIAAYYTZXTRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690416 | |
Record name | 3-Amino-5-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-10-4 | |
Record name | Benzoic acid, 3-amino-5-(2-naphthalenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-(naphthalen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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